molecular formula C7H14ClNO B2587959 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride CAS No. 2228786-37-4

2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride

Cat. No.: B2587959
CAS No.: 2228786-37-4
M. Wt: 163.65
InChI Key: BRKQYSYJKMUZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of piperidine and is often used in various chemical and pharmaceutical applications. This compound is known for its role as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs), which are used for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride typically involves the reaction of piperidine derivatives with appropriate aldehydes or ketones under controlled conditions. One common method includes the condensation of piperidine with acetaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)ethan-1-ol
  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
  • 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Uniqueness

2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride is unique due to its specific structure that allows it to act as a semi-flexible linker in PROTACs. This flexibility is crucial for the effective recruitment and degradation of target proteins, making it a valuable compound in the field of targeted protein degradation .

Properties

IUPAC Name

2-piperidin-4-ylideneethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h3,8-9H,1-2,4-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKQYSYJKMUZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.